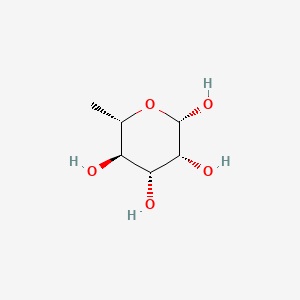

beta-L-Rhamnose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-L-Rhamnose: is a naturally occurring deoxy sugar, specifically a methylpentose, which is found in many plant glycosides and some bacterial polysaccharides. It is a key component in the structure of various biologically significant molecules, including glycoproteins and glycolipids. This compound is particularly notable for its presence in the cell walls of certain bacteria, where it plays a crucial role in maintaining structural integrity and facilitating interactions with the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Rhamnose can be achieved through several methods. One common approach involves the glycosylation of L-rhamnose derivatives. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions to achieve the desired stereoselectivity. For instance, the use of glycosyl halides in the presence of a Lewis acid catalyst can facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Certain strains of bacteria, such as Pseudomonas aeruginosa, are known to produce rhamnolipids, which contain this compound as a component. The fermentation process can be optimized by adjusting various parameters, including nutrient availability, pH, and temperature, to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Beta-L-Rhamnose undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid. These reactions typically occur under acidic conditions and result in the formation of rhamnonic acid.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This reaction converts the sugar into its corresponding alcohol.

Substitution: Substitution reactions involving this compound often use nucleophiles such as thiols or amines.

Major Products: The major products formed from these reactions include rhamnonic acid (oxidation), rhamnitol (reduction), and various rhamnosylated derivatives (substitution).

Scientific Research Applications

Beta-L-Rhamnose has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.

Biology: this compound is a component of bacterial cell walls and is involved in host-pathogen interactions.

Medicine: The compound is explored for its potential as an antibacterial agent, given its presence in bacterial cell walls but not in mammalian cells.

Mechanism of Action

The mechanism of action of beta-L-Rhamnose involves its incorporation into various biological molecules, where it influences their structure and function. In bacteria, this compound is a key component of lipopolysaccharides and other cell wall polysaccharides. It interacts with specific enzymes, such as rhamnosyltransferases, which facilitate its incorporation into larger glycoconjugates . These interactions are crucial for maintaining cell wall integrity and mediating interactions with the host immune system.

Comparison with Similar Compounds

Beta-L-Rhamnose can be compared with other similar compounds, such as:

Alpha-L-Rhamnose: While both are stereoisomers, this compound has the hydroxyl group on the anomeric carbon in the beta position, whereas alpha-L-Rhamnose has it in the alpha position. This difference affects their reactivity and interactions with enzymes.

Rutinose: A disaccharide composed of this compound and glucose.

Neohesperidose: Another disaccharide containing this compound, but linked to a different sugar unit.

This compound is unique due to its specific stereochemistry and its role in bacterial cell wall structures, making it a valuable target for research and industrial applications.

Biological Activity

Beta-L-Rhamnose is a naturally occurring sugar that plays a significant role in various biological processes, particularly in the context of microbial pathogenesis and plant biology. This article explores its biosynthesis, biological functions, and potential therapeutic applications, supported by data tables and relevant case studies.

Biosynthesis Pathways

This compound is synthesized through two primary pathways: the Rml pathway found in bacteria and the NRS/ER pathway observed in plants and fungi. The Rml pathway is responsible for producing deoxythymidine diphosphate L-rhamnose (dTDP-Rha), while the NRS/ER pathway produces uridine diphosphate L-rhamnose (UDP-Rha) .

Table 1: Comparison of Rhamnose Biosynthesis Pathways

| Pathway | Organisms | Key Enzymes | Product |

|---|---|---|---|

| Rml | Bacteria | RmlA, RmlB, RmlC, RmlD | dTDP-Rha |

| NRS/ER | Plants, Fungi | NRS, ER enzymes | UDP-Rha |

Biological Functions

- Cell Wall Composition :

- Pathogen Adhesion :

- Antimicrobial Potential :

Therapeutic Applications

This compound has garnered attention for its potential use in therapeutic applications due to its role in microbial pathogenesis and immune modulation.

- Targeting Pathogenic Infections : Research indicates that targeting the L-rhamnose biosynthetic pathway can serve as a novel strategy for combating bacterial infections. For example, inhibiting UDP-D-glucose 4,6-dehydratase (UGD) in T. vaginalis has been proposed as a therapeutic target .

- Immunomodulatory Effects : Some studies suggest that rhamnose-containing compounds can modulate immune responses, potentially enhancing the efficacy of vaccines or treatments against infectious diseases .

Case Studies

- Inhibition of Trichomonas vaginalis :

- Virulence in Streptococci :

Research Findings

Recent advancements have focused on understanding the enzymatic mechanisms behind this compound synthesis and its implications for health and disease:

- Enzymatic Characterization : Studies have characterized enzymes involved in both dTDP-Rha and UDP-Rha synthesis, revealing their potential as biocatalysts for synthetic applications .

- Glycosylation Techniques : Advances in glycosylation methodologies have enabled the synthesis of beta-L-rhamnosylated compounds that may have therapeutic benefits .

Properties

CAS No. |

6155-36-8 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m0/s1 |

InChI Key |

SHZGCJCMOBCMKK-YJRYQGEOSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.